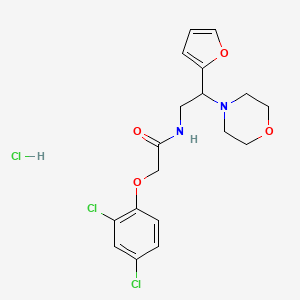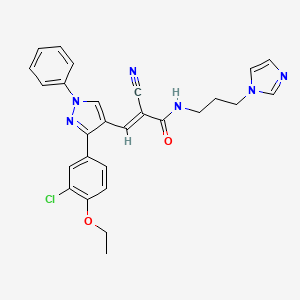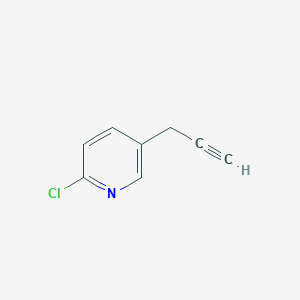![molecular formula C16H20N4O6S B12638806 N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a valine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole . The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the sulfonamide intermediate . The final step involves coupling the sulfonamide intermediate with L-valine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce waste. This can include the use of one-pot reactions to combine multiple steps and minimize the use of hazardous reagents . Additionally, purification techniques such as recrystallization from ethanol are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine is unique due to its combination of an oxazole ring, sulfonamide group, and valine derivative. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H20N4O6S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N4O6S/c1-9(2)14(15(21)22)18-16(23)17-11-4-6-12(7-5-11)27(24,25)20-13-8-10(3)26-19-13/h4-9,14H,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t14-/m0/s1 |
Clave InChI |
VGTAIQMMFXEZSB-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


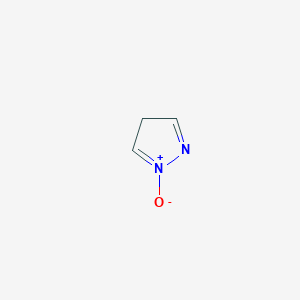
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
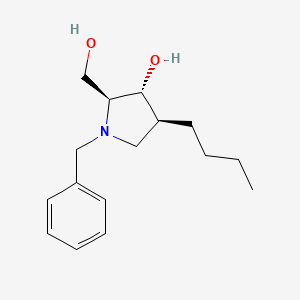
![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
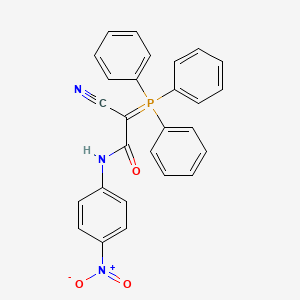
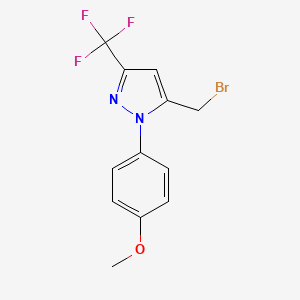
![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
